4-Methyl-1,5-Heptadiene

CAS No.: 998-94-7

Cat. No.: VC16189011

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 998-94-7 |

|---|---|

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| IUPAC Name | (5E)-4-methylhepta-1,5-diene |

| Standard InChI | InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,7-8H,1,6H2,2-3H3/b7-5+ |

| Standard InChI Key | ITKKJSFRRSLPHX-FNORWQNLSA-N |

| Isomeric SMILES | C/C=C/C(C)CC=C |

| Canonical SMILES | CC=CC(C)CC=C |

Introduction

Structural Characteristics

Molecular Architecture

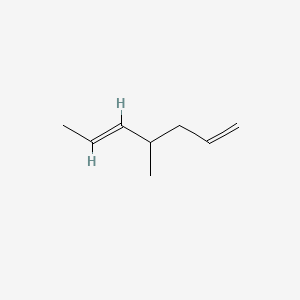

4-Methyl-1,5-heptadiene consists of a seven-carbon chain with double bonds at the 1,2- and 5,6-positions and a methyl group () attached to the fourth carbon . The stereochemistry of the 5,6-double bond is specified as E (trans), as indicated by the IUPAC name (5E)-4-methylhepta-1,5-diene . The SMILES notation explicitly denotes this configuration .

The compound’s three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals a planar geometry around the double bonds, with the methyl group introducing steric effects that may influence reactivity . The presence of two isolated double bonds classifies it as a non-conjugated diene, a structural trait that differentiates it from conjugated analogs like 1,3-pentadiene.

Key Identifiers

Chemical and Physical Properties

Computed Physicochemical Properties

PubChem’s computational data provides critical insights into the compound’s behavior:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 110.20 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 110.10955 Da |

The relatively high XLogP3 value (3) suggests significant hydrophobicity, aligning with its hydrocarbon nature . The absence of hydrogen bond donors or acceptors further underscores its non-polar character, which influences solubility and interaction with polar solvents.

Stability and Reactivity

As a diene, 4-methyl-1,5-heptadiene is expected to participate in cycloaddition reactions, such as the Diels-Alder reaction, though its non-conjugated structure may limit regioselectivity compared to conjugated counterparts. The methyl group at C4 could sterically hinder reactions at the adjacent double bond, a hypothesis supported by its rotatable bond count of 3 .

Spectral Data and Analysis

Mass Spectrometry

NIST’s mass spectrum (NIST MS number: 114806) reveals a base peak at m/z 69, corresponding to the fragment , likely formed via cleavage of the C4–C5 bond . Secondary peaks at m/z 41 and 39 suggest further fragmentation of the allylic system .

Nuclear Magnetic Resonance (NMR)

PubChem’s 13C NMR data (Copyright © John Wiley & Sons) indicates distinct signals for the double-bond carbons:

-

1,2-Double Bond: 115–125 ppm (typical for alkenes).

-

5,6-Double Bond: Slightly upfield shift due to the methyl group’s electron-donating effect .

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum shows absorption bands at 1640 cm (C=C stretching) and 2900 cm (C–H stretching in alkanes), consistent with its structure .

Comparative Analysis with Related Compounds

Structural Analogues

While PubChem lists related compounds like 2-methyl-1,5-heptadiene and 3-methyl-1,5-heptadiene, the positional isomerism of the methyl group in 4-methyl-1,5-heptadiene confers distinct reactivity. For example, the C4 methyl group may stabilize carbocation intermediates in electrophilic additions more effectively than analogs with methyl groups at C2 or C3 .

Dienes of Similar Chain Length

Comparing 4-methyl-1,5-heptadiene to 1,5-hexadiene () highlights the impact of chain length and branching. The additional carbon in the heptadiene increases hydrophobicity (higher XLogP3) and may enhance compatibility with non-polar matrices in material science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume